1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Catalog No.
S15875938
CAS No.
M.F
C9H12N4
M. Wt
176.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Product Name

1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine

IUPAC Name

1,3,6-trimethylpyrazolo[3,4-b]pyridin-5-amine

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

InChI

InChI=1S/C9H12N4/c1-5-7-4-8(10)6(2)11-9(7)13(3)12-5/h4H,10H2,1-3H3

InChI Key

ZIYKNPOUKOWHFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=NN(C2=N1)C)C)N

1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound with the molecular formula C9H12N4C_9H_{12}N_4 and a molecular weight of approximately 176.22 g/mol. This compound belongs to the pyrazolopyridine family, which is recognized for its diverse biological activities and applications in medicinal chemistry. The compound features a pyrazolo ring fused to a pyridine ring, with three methyl groups at the 1, 3, and 6 positions of the pyrazolo moiety, and an amino group at the 5 position of the pyridine ring. Its dihydrochloride form (CAS Number: 1909308-48-0) enhances solubility and stability, making it suitable for various applications in research and industry .

  • Oxidation: This compound can be oxidized to form N-oxides using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert it into corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the amine group when treated with alkyl halides or acyl chlorides under basic conditions.

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrazolopyridines .

The biological activities of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine are significant due to its ability to interact with various biological targets. It has been studied for its potential as an enzyme inhibitor, particularly against kinases. The mechanism of action involves binding to the active sites of enzymes, thereby modulating signaling pathways relevant in various diseases. This compound shows promise in therapeutic applications due to its unique structural features that enhance its interaction with biological molecules .

The synthesis of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes:

  • Starting Materials: Reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones.
  • Reaction Conditions: The reaction is often conducted in glacial acetic acid under controlled temperatures to facilitate cyclization.
  • Industrial Production: For large-scale production, continuous flow reactors and automated synthesis platforms are employed to optimize yield and purity while minimizing by-products .

This compound has several applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic properties.
  • Biochemical Research: Used as a probe in assays to study enzyme interactions and inhibition mechanisms.
  • Pharmaceutical Development: Its ability to target specific enzymes makes it valuable in drug discovery processes.
  • Agrochemicals: Employed in the development of pesticides and herbicides due to its biological activity .

Research into the interactions of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine has revealed its capacity to inhibit specific kinases involved in cellular signaling pathways. Studies have demonstrated that this compound can effectively block kinase activity by occupying their active sites. This inhibition can lead to altered cellular responses and has implications for cancer therapy and other diseases characterized by dysregulated kinase activity .

Several compounds share structural similarities with 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine:

Compound NameMolecular FormulaKey Features
1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amineC9H12N4C_9H_{12}N_4Different substitution pattern; potential for distinct biological activity
2-amino-4-methylpyridineC6H7NC_6H_7NSimpler structure; less complex interactions
5-amino-pyrazoleC3H5NC_3H_5NBasic structure; limited reactivity compared to pyrazolopyridines

Uniqueness

The uniqueness of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine lies in its specific substitution pattern that imparts distinct biological activities and chemical reactivity. The presence of three methyl groups enhances lipophilicity and solubility compared to other similar compounds. This structural configuration allows for selective interaction with biological targets that may not be accessible by structurally simpler analogs .

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

176.106196400 g/mol

Monoisotopic Mass

176.106196400 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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